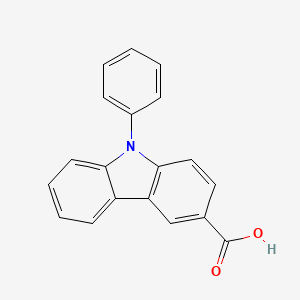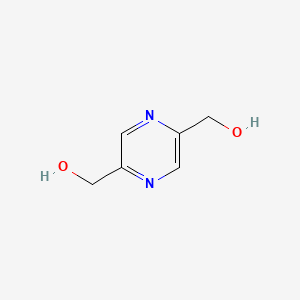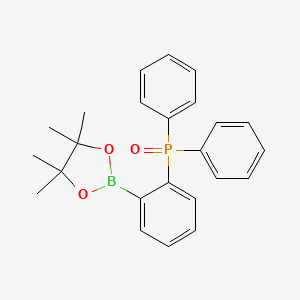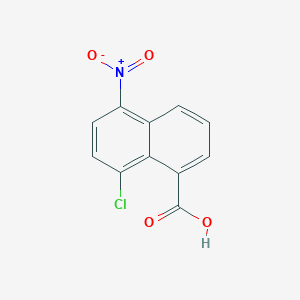
8-Chloro-5-nitro-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-nitro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the 8th position and a nitro group at the 5th position on the naphthalene ring
Preparation Methods
The synthesis of 8-Chloro-5-nitro-1-naphthoic acid typically involves several steps. The starting material is usually 1-naphthoic acid. The synthetic route includes:
Bromination: The 1-naphthoic acid is first brominated to block the C-5 position.
Chlorination: Finally, the nitro compound undergoes chlorination to introduce the chlorine atom at the C-8 position.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
8-Chloro-5-nitro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-5-nitro-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitro-1-naphthoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in various substitution reactions, leading to the formation of different products that exert biological effects .
Comparison with Similar Compounds
8-Chloro-5-nitro-1-naphthoic acid can be compared with other similar compounds, such as:
5-Chloro-8-nitro-1-naphthoyl chloride: This compound is used as a protective group for amines and amino acids.
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity due to reduced steric strain upon protonation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6ClNO4 |
|---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
8-chloro-5-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-8-4-5-9(13(16)17)6-2-1-3-7(10(6)8)11(14)15/h1-5H,(H,14,15) |
InChI Key |
VVLDMWHPEGBFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



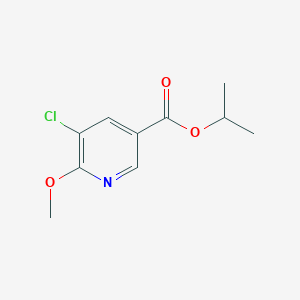
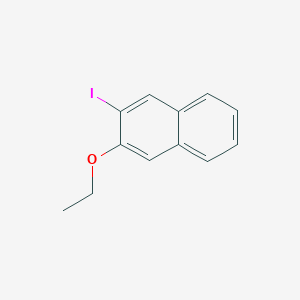


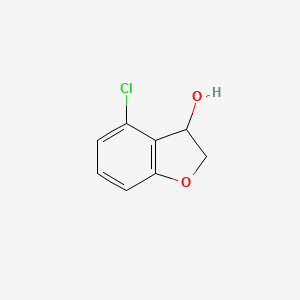
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)

